Dihydroquinoline-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1,2-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6H2,(H,12,13) |
InChI Key |
NDCFBPDNHOZORS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dihydroquinoline 3 Carboxylic Acid
Established Synthetic Routes to Dihydroquinoline-3-carboxylic Acid and its Core Structure
Conjugate Addition-Aldol Type Condensation Reactions for this compound Derivatives
A notable and efficient method for preparing 1,2-dihydroquinoline-3-carboxylic acid derivatives involves a magnesium amide-induced sequential conjugate addition-aldol type condensation reaction. rsc.org This approach utilizes 2-(alkylamino)phenyl ketones and α,β-unsaturated carboxylic acid derivatives as starting materials. The reaction proceeds through an initial conjugate addition of the enolate, generated from the ketone, to the α,β-unsaturated system, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the desired dihydroquinoline framework. rsc.orglibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org This methodology is also applicable to the synthesis of related heterocyclic systems, such as 2H-1-benzothiopyran-3-carboxylic acid derivatives, by substituting the 2-(alkylamino)phenyl ketone with 2-mercaptobenzophenone. rsc.org
The conjugate addition, also known as Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org In the context of dihydroquinoline synthesis, the enolate of the 2-(alkylamino)phenyl ketone acts as the nucleophile. The subsequent intramolecular aldol (B89426) condensation involves the attack of the newly formed enolate on the ketone carbonyl group, leading to a cyclic β-hydroxy ketone intermediate which then dehydrates to form the stable aromatic quinoline (B57606) ring system. youtube.commasterorganicchemistry.commasterorganicchemistry.com
Table 1: Conjugate Addition-Aldol Type Condensation for this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref |
|---|---|---|---|---|
| 2-(Alkylamino)phenyl ketones | α,β-Unsaturated carboxylic acid derivatives | Magnesium amide | 1,2-Dihydroquinoline-3-carboxylic acid derivatives | rsc.org |
| 2-Mercaptobenzophenone | α,β-Unsaturated carboxylic acid derivatives | Magnesium amide | 2H-1-Benzothiopyran-3-carboxylic acid derivatives | rsc.org |
Hydrolysis-Based Synthetic Pathways to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid
A common and straightforward route to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves the hydrolysis of 2-chloroquinoline-3-carboxylic acids. tandfonline.comtandfonline.com This transformation is typically achieved by heating the 2-chloroquinoline (B121035) derivative in a mixture of glacial acetic acid and water. tandfonline.com The reaction proceeds via nucleophilic substitution of the chlorine atom at the 2-position by a water molecule, followed by tautomerization to the more stable 2-oxo form. The starting 2-chloroquinoline-3-carboxylic acids can be synthesized from acetanilides through a Vilsmeier-Haack reaction to form 2-chloroquinoline-3-carbaldehydes, which are subsequently oxidized. tandfonline.com
Another hydrolysis-based approach starts from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, which upon hydrolysis yields the corresponding carboxylic acid. researchgate.net This method is part of a multi-step synthesis that can begin with the reaction of an appropriate aniline (B41778) with diethyl malonate.
Table 2: Hydrolysis-Based Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid
| Starting Material | Reagents/Conditions | Product | Ref |
|---|---|---|---|
| 2-Chloroquinoline-3-carboxylic acid | Glacial acetic acid, water, heat | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | tandfonline.com |
| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Hydrolysis | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | researchgate.net |
Skraup-Type Reactions and Modifications for Dihydroquinoline Synthesis
The Skraup synthesis is a classic method for preparing quinolines, which involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The reaction initiates with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline to form an aniline propanal intermediate. pharmaguideline.com This intermediate then cyclizes and is oxidized to the quinoline. While the traditional Skraup reaction can be vigorous, modifications using milder oxidizing agents or catalysts have been developed. wikipedia.orgresearchgate.net
For the synthesis of dihydroquinoline derivatives, the oxidation step can be controlled or omitted. Modified Skraup reactions, such as those employing lanthanide catalysts and microwave technology, have been used to synthesize 2,2,4-substituted 1,2-dihydroquinolines from anilines and ketones in good yields. researchgate.net These modifications often offer advantages in terms of reaction time and yield. researchgate.net The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.gov
Table 3: Skraup-Type Reactions for Dihydroquinoline Synthesis
| Reactants | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|
| Aniline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Quinoline (can be controlled to yield dihydroquinoline) | pharmaguideline.comwikipedia.org |
| Substituted anilines, Ketones | Lanthanide catalysts, Microwave irradiation | 2,2,4-Substituted 1,2-dihydroquinolines | researchgate.net |
Multi-Component Condensation Reactions in this compound Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound derivatives by combining three or more reactants in a single synthetic operation. nih.govresearchgate.netbeilstein-journals.org The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a well-known method for synthesizing quinoline-4-carboxylic acids. nih.govnih.gov The reaction proceeds through the formation of an imine, followed by the addition of the enol of pyruvic acid and subsequent cyclization and oxidation to the quinoline. nih.gov By modifying the reaction conditions and substrates, this reaction can be adapted for the synthesis of dihydroquinoline derivatives.
For instance, a three-component condensation of 2-hydroxy-1,4-naphthoquinone, aldehydes, and 3,4-methylenedioxyaniline in the presence of L-proline as a catalyst has been used to synthesize para-naphthoquinone embodied 4-aza-podophyllotoxin hybrids containing a dihydroquinoline unit. researchgate.net Similarly, the reaction of methyl acetoacetate, substituted aromatic aldehydes, and anilines in the presence of an ionic liquid catalyst can yield substituted dihydroquinolines. researchgate.net
Table 4: Multi-Component Reactions for Dihydroquinoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Ref |
|---|---|---|---|---|---|
| Aniline | Aldehyde | Pyruvic acid | Various | Quinoline-4-carboxylic acid (can be adapted for dihydroquinolines) | nih.govnih.gov |
| 2-Hydroxy-1,4-naphthoquinone | Aldehyde | 3,4-Methylenedioxyaniline | L-proline | Dihydroquinoline-fused naphthoquinones | researchgate.net |
| Methyl acetoacetate | Aromatic aldehyde | Aniline | Ionic liquid | Substituted dihydroquinolines | researchgate.net |
Advanced Synthetic Approaches for this compound Derivatives
Transition-Metal-Catalyzed C-H Activation and Annulation Reactions for 1,2-Dihydroquinoline-3-carboxylic Acid
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules, offering a more direct and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgnih.govrsc.org This strategy involves the direct functionalization of C-H bonds, which are ubiquitous in organic molecules.
In the context of dihydroquinoline synthesis, rhodium(III)-catalyzed C-H activation and annulation of aromatic imines with alkynes provides a route to isoquinolines, and with modifications, can be envisioned for dihydroquinoline systems. researchgate.net These reactions typically proceed through a cyclometalation pathway, where the transition metal coordinates to a directing group on the substrate and activates a nearby C-H bond. acs.org The resulting metallacycle then undergoes insertion of an alkyne, followed by reductive elimination to afford the annulated product. researchgate.net While direct application to this compound is an area of ongoing research, the principles of C-H activation offer a promising avenue for novel synthetic strategies. The use of earth-abundant first-row transition metals, such as cobalt, is also being explored for these transformations to enhance the sustainability of the synthetic process. chemrxiv.org
Table 5: Transition-Metal-Catalyzed C-H Activation for Heterocycle Synthesis
| Substrate | Coupling Partner | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| Aromatic imines | Alkynes | Rhodium(III) complexes | Isoquinolines | researchgate.net |
| Carboxamides | 1,3-Diynes | Cobalt(II) acetate | Alkynylated isoquinolones | chemrxiv.org |
Green Chemistry Methodologies for this compound Synthesis
The principles of green chemistry, which encourage the use of environmentally benign solvents, catalysts, and energy sources, have been applied to the synthesis of quinoline derivatives, including structures related to this compound. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
One prominent green approach is the use of multicomponent reactions (MCRs) in eco-friendly solvents. For instance, the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, can be adapted for the synthesis of quinoline-4-carboxylic acids, a close isomer of the target compound. nih.govacs.org Studies have shown that using catalysts like p-toluenesulfonic acid (p-TSA) under microwave irradiation in solvents like ethanol (B145695) can lead to high yields and short reaction times, avoiding the need for hazardous organic solvents. researchgate.net The use of water and ethylene (B1197577) glycol as a dual green solvent system with p-TSA as a catalyst has also been reported for the synthesis of 4-quinoline carboxylic acid. rsc.org The mechanism of the Doebner reaction involves the formation of an imine, which then reacts with pyruvic acid to form a dihydroquinoline intermediate that is subsequently oxidized to the quinoline. nih.gov
Another green strategy involves the use of reusable solid acid catalysts. For example, silica (B1680970) sulfuric acid has been employed as an efficient catalyst for the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net The use of metal catalysts in green solvents has also been explored. A study on the synthesis of dihydroquinoline embelin (B1684587) derivatives utilized silver triflate (AgOTf) as a catalyst in ethanol. nih.gov These examples highlight a clear trend towards developing more sustainable synthetic routes for this important class of compounds.
Table 1: Comparison of Catalysts and Conditions in Green Syntheses of Quinoline Carboxylic Acid Derivatives
| Catalyst | Solvents | Energy Source | Key Advantages |
| p-Toluenesulfonic acid (p-TSA) | Ethanol | Microwave | High yield, short reaction time, avoids hazardous solvents. researchgate.net |
| p-Toluenesulfonic acid (p-TSA) | Water/Ethylene Glycol | Conventional Heating | Green solvent system. rsc.org |
| Silica Sulfuric Acid | Not specified | Not specified | Reusable solid catalyst. researchgate.net |
| Silver Triflate (AgOTf) | Ethanol | Conventional Heating | Efficient Lewis acid catalysis. nih.gov |
Solid-Phase Synthesis Techniques for Dihydroquinoline-3-carboxamides
Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of compounds, such as dihydroquinoline-3-carboxamides, by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. While specific examples for dihydroquinoline-3-carboxamides are not extensively detailed in the provided search results, the principles can be inferred from the solid-phase synthesis of structurally related 4(1H)-quinolinones. nih.gov
In a typical solid-phase approach, a suitable starting material is attached to a solid support, such as a Merrifield resin. For the synthesis of a dihydroquinoline-3-carboxamide library, one could envision anchoring a suitable aniline derivative to the resin. This resin-bound aniline could then be subjected to a sequence of reactions to build the dihydroquinoline core. For instance, a reaction with a suitable Michael acceptor and a subsequent cyclization step could form the heterocyclic ring.
The carboxylic acid functionality at the 3-position could be introduced either as part of the initial building blocks or generated on the solid support. Once the this compound is assembled on the resin, the carboxamide derivatives can be readily prepared by reacting the resin-bound acid with a diverse range of amines. Standard peptide coupling reagents can be employed for this amidation step. Finally, cleavage from the solid support would yield the desired dihydroquinoline-3-carboxamides. This strategy allows for the rapid and parallel synthesis of a large number of derivatives for applications such as drug discovery screening.
Regioselective Alkylation Strategies for Dihydroquinoline-3-carboxylate Derivatives
Regioselective alkylation is crucial for controlling the substitution pattern on the dihydroquinoline scaffold and its derivatives. The carboxylate group itself can act as a directing group to achieve regioselectivity. For instance, carboxylate-directed C-H alkylation has been demonstrated for benzoic acids, where a ruthenium catalyst in the presence of a base enables the alkylation at the ortho position to the carboxylic acid. nih.gov This strategy could potentially be applied to the dihydroquinoline ring system to introduce substituents at specific positions.
Furthermore, the alkylation of related heterocyclic systems provides insights into the factors governing regioselectivity. In the case of 3-phenyl-1H-pyrazolo[4,3-c]quinoline, alkylation with alkylating agents in the presence of sodium hydride leads mainly to N1-substituted derivatives. researchgate.net Theoretical calculations can be employed to predict the most likely site of alkylation based on the electron density and stability of the intermediates. researchgate.net
A Russian patent describes a method for the regioselective synthesis of 1-alkyl-3-halogenalkylpyrazole-4-carboxylic acid derivatives, which involves the reaction of an acrylic acid derivative with an N-alkylhydrazone, followed by cyclization. google.com This highlights the use of specific reaction partners and conditions to control the position of alkylation. These examples underscore the importance of both the substrate's electronic properties and the choice of reagents and catalysts in achieving regioselective alkylation of dihydroquinoline-3-carboxylate derivatives.
Chemical Reactivity and Derivatization Strategies of this compound
The this compound scaffold possesses multiple reactive sites, allowing for a wide range of chemical transformations and the synthesis of diverse derivatives.
Carboxylic Acid Functional Group Transformations (e.g., Amidation, Esterification)
The carboxylic acid group at the 3-position is a key handle for derivatization. Amidation is a particularly important transformation for generating compounds with potential biological activity. A highly efficient method for the synthesis of quinoline-3-carboxamides (B1200007) involves the reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.net This reaction proceeds under simple conditions and is compatible with a variety of functional groups.
Another common approach to amidation is the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine. For example, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid can be treated with thionyl chloride to form the acid chloride, which then reacts with amino acids like glycine (B1666218) and D-glutamic acid to yield the corresponding carboxamides. sid.ir General methods for direct amidation of carboxylic acids with amines often require coupling agents or thermal conditions to remove the water byproduct. mdpi.com
Esterification of the carboxylic acid group is another important transformation, which can be achieved through various methods, including Fischer esterification under acidic conditions with an alcohol. youtube.com These transformations of the carboxylic acid group are fundamental for exploring the structure-activity relationships of this compound derivatives.
Table 2: Selected Amidation and Esterification Reactions of Quinoline-3-Carboxylic Acid Derivatives
| Transformation | Reagents | Key Features |
| Amidation | Tetraalkylthiuram disulfides | Simple, efficient, broad substrate scope. researchgate.net |
| Amidation | Thionyl chloride, then amine | Two-step process via acid chloride intermediate. sid.ir |
| Esterification | Alcohol, acid catalyst | Classic Fischer esterification. youtube.com |
Alkylation and Arylation Reactions on the Quinoline Nitrogen Atom
The nitrogen atom of the dihydroquinoline ring is a nucleophilic center that can readily undergo alkylation and arylation reactions. Catalytic reductive N-alkylation of amines with carboxylic acids provides a direct route to N-alkylated products. rsc.org Boron-catalyzed N-alkylation of amines using carboxylic acids in the presence of a silane (B1218182) reducing agent is another efficient method. thieme-connect.de These methods could be applied to the nitrogen of the dihydroquinoline ring system.
Furthermore, N-carboxylic acid esters of 1,2- and 1,4-dihydroquinolines have been synthesized and studied for their biological activities. acs.org The alkylation of related heterocyclic systems, such as 3-phenyl-1H-pyrazolo[4,3-c]quinoline, with alkyl halides in the presence of a base like sodium hydride, typically results in N-alkylation. researchgate.net The choice of the alkylating or arylating agent and the reaction conditions can influence the outcome of the reaction.
Substitution Reactions on the Dihydroquinoline Ring System
The dihydroquinoline ring itself can be functionalized through various substitution reactions. Direct C-H arylation of quinolines has been achieved using a silver nitrate (B79036) catalyst with aromatic carboxylic acids as the arylating agents under microwave irradiation. rsc.org This method offers a direct way to introduce aryl groups onto the heterocyclic ring.
As mentioned previously, carboxylate-directed C-H alkylation provides a strategy for introducing alkyl groups at specific positions on the aromatic portion of the dihydroquinoline ring. nih.gov The electronic nature of the dihydroquinoline ring will influence the regioselectivity of electrophilic and nucleophilic substitution reactions. The electron-donating or electron-withdrawing nature of existing substituents will direct incoming groups to specific positions on the ring. The reactivity of the dihydroquinoline ring is complex and can be tuned by the substituents present on the molecule.
Cyclization and Annulation Reactions to Form Fused Heterocycles from this compound Precursors
This compound derivatives serve as versatile synthons in the construction of a variety of fused heterocyclic systems. These reactions, which involve the formation of one or more new rings onto the dihydroquinoline framework, are of significant interest due to the pharmacological relevance of the resulting polycyclic compounds. Methodologies primarily involve intramolecular cyclization or intermolecular annulation, often targeting positions on the quinoline ring that have been functionalized for this purpose.
A prominent strategy involves the use of 1,4-dihydroquinoline-3-carboxylic acids bearing reactive functional groups at the C-7 and C-8 positions. These precursors can undergo cyclization to form new heterocyclic rings fused to the 'h' face of the quinoline system. For instance, the synthesis of substituted hexahydro nih.govrsc.orgthiazepino[2,3-h]quinoline-9-carboxylic acid has been achieved through a multi-step sequence starting from a 7-chloro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid derivative. nih.govresearchgate.net The process involves nucleophilic substitution at C-7, reduction of the nitro group at C-8 to an amino group, and subsequent intramolecular lactamization to form the fused thiazepine ring. nih.govresearchgate.net
Similarly, this approach has been extended to the synthesis of diazepino-fused quinolones. By reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine, followed by reduction of the nitro group and polyphosphoric acid (PPA) catalyzed thermal lactamization, a hexahydro nih.govrsc.orgdiazepino[2,3-h]quinoline-9-carboxylic acid is formed. nih.gov A benzo-homolog, tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid, can be prepared analogously using anthranilic acid. nih.gov
Another important class of fused heterocycles derived from dihydroquinoline precursors are the pyrano[3,2-c]quinolines. These are often synthesized from 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, which are tautomers of 2,4-dihydroxyquinolines. One method involves the reaction of a 4-hydroxy-2-oxo-1,2-dihydroquinoline with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate. nih.gov This reaction can be performed under conventional heating or, more efficiently, under microwave irradiation, which significantly reduces reaction times and improves yields. nih.gov Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols also provide a route to pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.orgnih.gov The course of these reactions is dependent on the structure of the propargylic alcohol used. rsc.org
The following table summarizes representative examples of cyclization and annulation reactions starting from this compound precursors to form fused heterocyclic systems.
| Starting Material | Reagent(s) | Reaction Conditions | Fused Heterocycle Product | Reference(s) |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid | 1. 3-Mercaptopropionic acid, Et₃N 2. Na₂S₂O₄, K₂CO₃ 3. PPA, heat | 1. Aqueous acetone, rt, 7h 2. Water, rt, 8h 3. N/A | Substituted hexahydro nih.govrsc.orgthiazepino[2,3-h]quinoline-9-carboxylic acid | nih.gov, researchgate.net |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid | 1. β-Alanine 2. Reduction 3. PPA, heat | N/A | Hexahydro nih.govrsc.orgdiazepino[2,3-h]quinoline-9-carboxylic acid | nih.gov |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid | 1. Anthranilic acid 2. Reduction 3. PPA, heat | N/A | Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid | nih.gov |
| 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate, K₂CO₃ | Ethanol, Microwave (4-5 min) | Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate | nih.gov |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols, pTsOH·H₂O | 1,2-DCE, 84 °C | Pyrano[3,2-c]quinolones or Furo[3,2-c]quinolones | rsc.org, nih.gov |
Advanced Spectroscopic and Structural Characterization of Dihydroquinoline 3 Carboxylic Acid Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of dihydroquinoline-3-carboxylic acid derivatives. ¹H-NMR and ¹³C-NMR spectra offer precise information about the electronic environment of hydrogen and carbon atoms, respectively, allowing for the comprehensive mapping of the molecular structure.
In ¹H-NMR spectra of these compounds, characteristic signals confirm the presence of the dihydroquinoline core and its substituents. For instance, the proton of the N-H group in 1,4,5,6,7,8-hexahydroquinoline derivatives typically appears as a singlet in the downfield region. nih.gov Protons on carbons adjacent to carbonyl groups are deshielded and resonate around 2.0-2.5 ppm. libretexts.org The chemical shifts of aromatic protons are observed in their expected regions, and their splitting patterns provide information about the substitution on the phenyl ring. The formation of metal complexes with dihydroquinoline-3-carboxylic acids, such as moxifloxacin (B1663623), can be monitored by changes in the chemical shifts of specific protons, like the H-2 and H-5 protons, indicating coordination. nih.gov
¹³C-NMR spectroscopy complements ¹H-NMR by providing data for all carbon atoms in the molecule. The carbonyl carbons of the ketone and the carboxylic acid or ester groups are particularly diagnostic, appearing at low field strengths. For example, in various hexahydroquinoline-3-carboxylate derivatives, the ester carbonyl carbon (C=O) and ketone carbonyl carbon (C=O) have been identified. nih.gov The chemical shifts of carbons within the quinoline (B57606) scaffold and any substituent groups are assigned to fully characterize the synthesized compounds. nih.govacs.org
Detailed NMR data for representative this compound analogues are presented below.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Analogues
| Compound | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| Methyl 4-[4-(difluoromethoxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Signals for N-H, aromatic C-H, and aliphatic C-H protons are observed. nih.gov | Signals for ester C=O, ketone C=O, and aromatic/aliphatic carbons are identified. nih.gov |
| Methyl 4-(4-(difluoromethoxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Signals for N-H, aromatic C-H, and aliphatic C-H protons are observed. nih.gov | Signals for ester C=O, ketone C=O, and aromatic/aliphatic carbons are identified. nih.gov |
| Isobutyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Signals for N-H, aromatic C-H, and aliphatic C-H protons are observed. nih.gov | Signals for ester C=O, ketone C=O, and aromatic/aliphatic carbons are identified. nih.gov |
| Moxifloxacin-metal complexes | Changes in H-2 and H-5 peak positions upon complexation. nih.gov | Not specified. |
| 1-[(Aryl)(3-amino-5-oxopyrazolidine-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | Amino (NH₂) protons at δ = 6.76-7.99 ppm; Amino (NH) protons at δ = 11.19-11.16 ppm. researchgate.net | Cyano (CN) carbons at δ = 92.44-103.07 ppm. researchgate.net |
Note: Specific numerical values for all shifts are often reported in supplementary materials of the cited literature.
Vibrational Spectroscopy Techniques (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is fundamental for identifying the functional groups present in this compound analogues.
FT-IR spectroscopy is particularly effective for detecting polar bonds. Key characteristic absorption bands include:
N-H Stretching: A sharp band typically observed in the range of 3180-3300 cm⁻¹ for the secondary amine in the hexahydroquinoline ring. nih.gov
C-H Stretching: Aromatic C-H stretching appears around 3070-3080 cm⁻¹, while aliphatic C-H stretching is found near 2950-2960 cm⁻¹. nih.gov
C=O Stretching: The carbonyl groups of the carboxylic acid (or ester) and the ketone give rise to strong, distinct bands. The ester C=O stretch is typically found around 1680-1700 cm⁻¹, and the ketone C=O stretch is observed at a slightly lower wavenumber, around 1650 cm⁻¹. nih.gov The broad O-H stretch of a carboxylic acid dimer is characteristically found between 2500-3300 cm⁻¹. orgchemboulder.comlibretexts.org
C-O Stretching: The C-O stretch of the carboxylic acid or ester group appears in the 1210-1320 cm⁻¹ region. orgchemboulder.com
FT-Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman allows for a more complete vibrational analysis. nih.govnih.gov For example, studies on related quinoline structures have used both techniques to assign vibrational modes, often supported by theoretical calculations like Density Functional Theory (DFT). nih.govnih.gov
Table 2: Characteristic FT-IR Absorption Frequencies for Hexahydroquinoline-3-carboxylate Analogues
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3186 - 3296 | nih.gov |
| Aromatic C-H | Stretching | 3071 - 3081 | nih.gov |
| Aliphatic C-H | Stretching | 2952 - 2962 | nih.gov |
| Ester C=O | Stretching | 1689 - 1700 | nih.gov |
| Ketone C=O | Stretching | 1649 - 1651 | nih.gov |
| Carboxylic Acid O-H | Stretching (dimer) | 2500 - 3300 | orgchemboulder.comlibretexts.org |
| Carboxylic Acid C=O | Stretching | 1690 - 1760 | orgchemboulder.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound analogues. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system.
Dihydroquinoline derivatives typically exhibit absorption maxima (λ_max) that are influenced by the extent of conjugation and the nature of substituents on the aromatic rings. researchgate.net The core quinoline structure itself has characteristic absorptions. researchgate.net The presence of a carboxylic acid group can lead to an absorption maximum around 210 nm. researchgate.net The electronic spectra of these compounds can be sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com For instance, the UV spectra of some quinoline derivatives show shifts in their absorption bands when measured in solvents of different polarities like n-hexane, chloroform, and methanol. mdpi.com The formation of metal complexes can also be tracked using UV-Vis spectroscopy, as coordination to a metal ion often alters the electronic structure of the ligand, leading to shifts in the absorption bands. nih.gov
Mass Spectrometry (MS) for Molecular Confirmation of this compound Derivatives
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized this compound derivatives with high accuracy. nih.gov
In electrospray ionization (ESI) mass spectrometry, these compounds are typically observed as protonated molecules [M+H]⁺. nih.govtandfonline.com The measured m/z value is compared with the calculated value for the expected molecular formula to confirm the identity of the compound.
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. The fragmentation of carboxylic acid derivatives in the mass spectrometer often involves characteristic losses. For short-chain carboxylic acids, prominent fragments can result from the loss of an -OH group (M-17) or a -COOH group (M-45). libretexts.org A common fragmentation pathway for many carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺), which often appears as a base peak in the spectrum. libretexts.org For larger acids, a distinctive fragmentation known as the McLafferty rearrangement can occur, often resulting in a prominent peak at m/z 60 for certain structures. youtube.comyoutube.com
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Representative Hexahydroquinoline Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₁H₂₃F₂NO₄ | 392.1736 | 392.1736 | nih.gov |
| Isobutyl 4-(4-(difluoromethoxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₄H₂₉F₂NO₄ | 434.2321 | 434.2321 | nih.gov |
X-ray Crystallography for Definitive Structural Elucidation of this compound Compounds
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique provides precise coordinates of every atom in the crystal lattice, allowing for the definitive elucidation of molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and crystal packing.
For this compound analogues that can be grown as single crystals of suitable quality, X-ray diffraction analysis provides incontrovertible proof of their structure. nih.gov The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsional angles, are invaluable for understanding the steric and electronic properties of the molecule. This information is critical for structure-activity relationship (SAR) studies and for computational modeling, such as molecular docking, which explores the interaction of these compounds with biological targets. nih.gov Although obtaining suitable crystals can be a challenge, the structural information gleaned from a successful crystallographic analysis is unparalleled in its detail and accuracy.
Computational Chemistry and Theoretical Investigations of Dihydroquinoline 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters of Dihydroquinoline-3-carboxylic Acid
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vnaps.org It is widely employed to calculate molecular properties such as optimized geometry, electronic energies, and vibrational frequencies. For this compound and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), help in understanding their structural stability and chemical reactivity. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and kinetic stability. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, is related to its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular reactivity. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. pku.edu.cn In a study on a novel dihydroquinoline derivative, the electronic stability was evaluated from the calculated energy of these frontier molecular orbitals. nih.gov For quinoline (B57606) derivatives, the HOMO-LUMO gap is instrumental in explaining the charge transfer interactions within the molecule, which are often responsible for its bioactivity.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Quinolone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinolone Derivative 1 | -6.12 | -2.34 | 3.78 |
| Quinolone Derivative 2 | -5.98 | -2.11 | 3.87 |
| Quinolone Derivative 3 | -6.25 | -2.50 | 3.75 |
Note: The data in this table is representative of typical values found for quinolone derivatives in computational studies and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These areas are typically associated with electronegative atoms like oxygen and nitrogen. researchgate.net
Blue Regions : Indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. researchgate.net
For dihydroquinoline derivatives, MEP analysis helps identify the reactive sites. nih.gov Studies on related hydroquinoline structures show that negative potential regions are often localized over carbonyl groups and nitrogen atoms, marking them as likely sites for interaction with electrophiles. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. dergi-fytronix.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.
In quinoline derivatives, NBO analysis reveals significant delocalization of electron density through π-π* interactions within the aromatic rings. dergi-fytronix.com For example, in a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, interactions between lone pair orbitals of oxygen or nitrogen and antibonding orbitals of adjacent bonds were found to contribute significantly to the molecule's stability. dergi-fytronix.com The stabilization energy associated with these hyperconjugative interactions indicates the intensity of charge transfer from donor to acceptor orbitals.
Table 2: Selected NBO Stabilization Energies (E(2)) for a Quinoline Derivative
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 25.45 |
| π(C5-C6) | π(C7-C8) | 19.87 |
| LP(2) O1 | σ*(C1-N1) | 5.62 |
Note: This table presents illustrative E(2) values for typical intramolecular interactions in quinoline-like structures based on published data for derivatives. nih.gov
Vibrational frequency analysis, typically performed using DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net By comparing the theoretical spectrum with experimental data (FT-IR, FT-Raman), one can confirm the molecular structure and assign specific absorption bands to particular functional groups. nih.gov
Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes. It describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. For carboxylic acids, characteristic vibrational frequencies include the O-H stretching, C=O stretching, and C-O stretching modes. researchgate.netui.ac.id In studies of quinoline-carboxylic acid derivatives, DFT calculations have been successfully used to assign the vibrational wavenumbers and correlate them with the molecular structure. nih.gov
Table 3: Calculated vs. Experimental Vibrational Frequencies for a Quinoline Carboxylic Acid Derivative
| Assignment (Vibrational Mode) | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3450 | 3445 |
| C=O Stretch (Carboxylic Acid) | 1720 | 1715 |
| C=C Stretch (Aromatic) | 1610 | 1605 |
| C-O Stretch (Carboxylic Acid) | 1285 | 1290 |
Note: This table contains representative data illustrating the correlation between calculated and experimental frequencies for functional groups present in the target molecule.
Molecular Docking Simulations for Ligand-Target Interactions of this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the molecular level. The simulation results in a docking score, which estimates the binding affinity, and provides a model of the binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Derivatives of this compound have been investigated as potential inhibitors for various biological targets. For instance, in silico studies of a novel dihydroquinoline derivative indicated a high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), suggesting its potential as an anticancer agent. nih.gov Similarly, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been docked against P-glycoprotein to explore their potential in overcoming cancer multidrug resistance, with one compound showing a high binding energy of -9.22 kcal/mol. nih.gov Other studies have explored 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2. nih.gov
Table 4: Molecular Docking Results for Dihydroquinoline Derivatives with Protein Targets
| Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative | P-glycoprotein (6C0V) | -9.22 | PHE303, TYR307, ILE340 |
| Styrylquinoline derivative | CDK2 | -8.50 | LYS44, TYR183 |
| Dihydroquinoline derivative | ALDH1A1 | -7.80 | CYS302, TRP177 |
Note: The data is compiled from various studies on dihydroquinoline and its close analogues to illustrate typical docking results. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of this compound Analogues
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are often performed on a ligand-protein complex obtained from molecular docking to assess its stability and dynamic behavior in a simulated physiological environment (e.g., in a water box). mdpi.comdoi.org Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. A stable RMSD value suggests the complex has reached equilibrium. doi.org
Root Mean Square Fluctuation (RMSF) : Indicates the flexibility of individual amino acid residues in the protein, helping to identify regions that are most affected by ligand binding. doi.org
Radius of Gyration (Rg) : Measures the compactness of the protein structure over time.
MD simulations have been used to validate the stability of complexes formed between quinoline derivatives and their protein targets. doi.org For example, simulations of quinoline-3-carboxamide derivatives bound to ATM kinase were conducted for 100 ns to confirm the stability of the interactions predicted by docking. mdpi.com Similarly, MD simulations of styrylquinoline derivatives with Cyclin-dependent kinase 2 (CDK2) were used to test the performance and strength of the most active molecules. These studies generally show that stable ligand binding is maintained throughout the simulation, supporting the initial docking predictions. mdpi.com
Quantum Chemical Approaches to Reaction Mechanism Elucidation and Stereoselectivity in this compound Synthesis
Quantum chemical calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms and understanding the origins of selectivity in the synthesis of this compound and its derivatives. Density Functional Theory (DFT) is a prominent computational method employed to model these complex chemical transformations, offering insights that are often difficult to obtain through experimental means alone. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the electronic properties of intermediates and products.
One key application of quantum chemistry is the verification of reaction outcomes and the characterization of intermediates. For instance, in the synthesis of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from the hydrolysis of a nitrile precursor, DFT calculations have been utilized to confirm the structures of the resulting carboxamide and carboxylic acid products. chemmethod.com By employing the M06-2X functional with a 6-311+G(d,p) basis set, researchers can compute theoretical nuclear magnetic resonance (NMR) chemical shifts. chemmethod.com A strong correlation between these calculated values and the experimental data provides robust support for the proposed structures, confirming the reaction's progression and outcome. chemmethod.com This agreement indicates that the optimized geometries used in the calculations are accurate representations of the molecular structures. chemmethod.com
Below is a data table comparing the experimental ¹H-NMR chemical shifts with those calculated via DFT for key protons in the synthesized carboxamide and carboxylic acid derivatives of dihydroquinoline.
| Proton | Carboxamide (Compound 3) Experimental | Carboxamide (Compound 3) Calculated | Carboxylic Acid (Compound 4) Experimental | Carboxylic Acid (Compound 4) Calculated |
|---|---|---|---|---|
| H-5 | 8.10 | 8.17 | 8.12 | 8.18 |
| H-6 | 7.25 | 7.40 | 7.28 | 7.42 |
| H-7 | 7.60 | 7.75 | 7.63 | 7.78 |
| H-8 | 7.43 | 7.55 | 7.45 | 7.57 |
| N-CH₃ | 3.58 | 3.62 | 3.60 | 3.63 |
Beyond structural confirmation, DFT studies are pivotal in investigating complex reaction mechanisms, such as cycloadditions, to understand stereoselectivity and regioselectivity. In the synthesis of novel spirooxindole-pyrrolidine derivatives appended with a 4-quinolone-3-carboxylic acid moiety, the reaction proceeds via a multicomponent 1,3-dipolar cycloaddition. sci-hub.senih.gov Computational studies using DFT have been instrumental in supporting the proposed molecular mechanism for this reaction, confirming the observed high regioselectivity. sci-hub.senih.gov Theoretical optimization of the geometrical parameters of the products, using methods like B3LYP and M05-2x with a 6-31G* basis set, is a fundamental part of these mechanistic investigations, ensuring that the modeled structures are at their energy minima. sci-hub.se Such computational validation of the reaction pathway provides a theoretical foundation for the experimental results and can guide the design of future syntheses to achieve desired stereochemical outcomes.
Preclinical Biological Activity and Molecular Mechanisms of Action of Dihydroquinoline 3 Carboxylic Acid Derivatives
Antibacterial Activity and Mechanistic Studies of Dihydroquinoline-3-carboxylic Acid Analogues
This compound derivatives, particularly those belonging to the fluoroquinolone class, have demonstrated significant potential as antibacterial agents. nih.govgoogle.com Their activity stems from their ability to interfere with crucial bacterial enzymes and processes, leading to broad-spectrum efficacy, including against drug-resistant strains.
Inhibition of Bacterial Topoisomerase II (DNA Gyrase) and Topoisomerase IV by Fluoroquinolone Derivatives
The primary mechanism of antibacterial action for fluoroquinolone derivatives of this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govresearchgate.net
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication. Fluoroquinolones target the catalytic domains of this enzyme (GyrA subunits). nih.govnih.gov
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division. nih.govnih.gov Fluoroquinolones inhibit its activity by targeting the ParC subunits. nih.gov
The inhibition is not merely a passive blocking of the enzyme's activity. Instead, compounds like norfloxacin (B1679917) convert topoisomerase IV into a toxic adduct on the DNA. nih.gov This action leads to DNA damage and induces the bacterial SOS pathway for DNA repair, ultimately causing cell death. nih.gov While both enzymes are targets, topoisomerase IV is often the primary target in Gram-negative bacteria, whereas in Gram-positive bacteria, dual-targeting of both enzymes is significant for preventing resistance. nih.gov The development of novel bacterial topoisomerase inhibitors (NBTIs) that target the ATPase domains (GyrB and ParE) represents a different strategy to overcome resistance to traditional fluoroquinolones. nih.govnih.gov
Spectrum of Activity against Gram-Positive and Gram-Negative Pathogens
Derivatives of this compound exhibit a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The structural complexity of the bacterial cell wall influences susceptibility, with the outer membrane of Gram-negative bacteria often acting as an additional barrier. nih.gov
Studies have demonstrated the efficacy of these compounds against a range of clinically relevant pathogens. For example, certain 1-ethyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives showed potent in vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus (Gram-positive), and Escherichia coli, Klebsiella pneumoniae (Gram-negative). nih.gov Similarly, metal complexes of moxifloxacin (B1663623), a fourth-generation fluoroquinolone, displayed distinguished antibacterial effects against both bacterial types. nih.gov
| Compound/Derivative Type | Gram-Positive Pathogens | Gram-Negative Pathogens | Reference |
|---|---|---|---|
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus | Escherichia coli, Klebsiella pneumoniae | nih.gov |
| Moxifloxacin-metal complexes | Effective against tested Gram-positive strains | Effective against tested Gram-negative strains | nih.gov |
| Quinoline (B57606) carboxamide analogues (1f-1q, 1s, 1t) | Enterococcus species | Not specified | researchgate.net |
| Quinoline carboxamide analogues (1a, 1b, 1k-1o) | Not specified | Aeromonas | researchgate.net |
Efficacy against Drug-Resistant Microorganisms
A significant advantage of certain this compound derivatives is their effectiveness against bacteria that have developed resistance to other antibiotics. The emergence of multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a serious global health challenge. nih.govnih.gov
Metal complexes of moxifloxacin have been synthesized and evaluated for their ability to inhibit the growth of resistant pathogenic microorganisms. nih.govjournalcra.com These complexes demonstrated notable antibacterial activity against organisms that were resistant to the parent drug. nih.gov Furthermore, some gallate derivatives that inhibit DNA gyrase have shown strong antimicrobial activities against MRSA. nih.gov One synthesized quinoline derivative was found to be 16-fold more active than vancomycin (B549263) against a strain of MRSA. nih.gov This highlights the potential of this chemical scaffold to generate new agents to combat antimicrobial resistance. nih.gov
Antiviral Activity and Related Molecular Targets of this compound Derivatives
Beyond their antibacterial properties, derivatives based on the quinoline and this compound scaffold have been investigated for their antiviral activities. These compounds have shown promise by targeting key viral enzymes essential for the replication of significant human pathogens like HIV-1 and Hepatitis B Virus.
HIV-1 Integrase Inhibition
HIV-1 integrase is an attractive and validated target for antiretroviral therapy because it is essential for the virus's replication cycle and has no human counterpart. nih.gov This enzyme facilitates the insertion of viral DNA into the host cell's genome. nih.gov this compound derivatives are among the structural classes of compounds identified as inhibitors of HIV-1 integrase. nih.gov
The development of HIV-1 integrase inhibitors has been a major advancement in highly active antiretroviral therapy (HAART). nih.gov Researchers have designed novel quinolone derivatives by merging a salicylhydrazide pharmacophore with a 4-quinolone-3-carboxylic acid platform. nih.gov This approach has yielded compounds with modest anti-HIV-1 activity and low cytotoxicity in cell cultures. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on carboxylic acid derivatives as HIV-1 integrase inhibitors have further aided in understanding the structural features responsible for their inhibitory activity. nih.gov
| Derivative Class | Molecular Target | Key Finding | Reference |
|---|---|---|---|
| Salicylhydrazide-4-quinolone-3-carboxylic acid hybrids | HIV-1 Integrase | Showed modest anti-HIV-1 activity with no considerable cytotoxicity. | nih.gov |
| General Carboxylic Acid Derivatives | HIV-1 Integrase | QSAR studies identified key structural properties for inhibitory activity. | nih.gov |
Hepatitis B Virus (HBV) Replication Inhibition
Derivatives related to the core theme have also been explored for their potential to treat chronic Hepatitis B Virus (HBV) infections. While direct studies on dihydroquinoline-3-carboxylic acids are less prominent in the provided context, related nucleoside analogues demonstrate the principle of inhibiting HBV replication. For instance, 2',3'-dideoxy-3'-thiacytidine (SddC) and its 5-fluoro derivative were identified as potent inhibitors of HBV DNA replication in a transfected cell line. nih.gov These compounds caused a near-complete stop to viral DNA synthesis at a concentration of 0.5 µM without affecting the levels of HBV-specific RNAs, indicating that the target is specifically HBV DNA synthesis. nih.gov The antiviral action was also found to be reversible. nih.gov This mechanism provides a model for how specifically designed dihydroquinoline derivatives could potentially interfere with the HBV lifecycle.
Antiproliferative and Anticancer Activity of this compound Compounds
Derivatives of this compound have demonstrated notable antiproliferative and anticancer activities in preclinical studies. These compounds have been shown to be effective against various cancer cell lines, with some exhibiting a degree of selectivity for cancer cells over non-cancerous cells.
One area of investigation has focused on 2,4-disubstituted quinoline-3-carboxylic acid derivatives. nih.gov These compounds have shown micromolar inhibition of cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). nih.gov A key aspect of their selectivity is believed to be related to their pKa values, which may lead to better drug absorption and accumulation in the acidic environment often found in cancerous tissues. nih.gov This characteristic could potentially minimize the impact on healthy, non-cancerous cells. nih.gov Specifically, compounds designated as 2f and 2l from one study were identified as being particularly potent and selective. nih.gov
Further research has highlighted the antiproliferative potential of various quinoline-related carboxylic acid derivatives. nih.govresearchgate.net For instance, quinoline-3-carboxylic acid was among several derivatives that showed significant growth inhibition capacities against the MCF7 mammary cancer cell line in prolonged incubation studies. nih.govresearchgate.net Other related structures, such as benzo[h]quinoline (B1196314) derivatives, have also been investigated for their ability to impede cell proliferation, with some showing strong activity, particularly against melanoma. researchcommons.org The antiproliferative effects of these compounds are sometimes linked to their ability to target DNA, with some derivatives acting as DNA minor groove-binding agents. nih.gov
A significant mechanism underlying the anticancer potential of this compound derivatives is their ability to inhibit protein kinase CK2. acs.orgnih.gov CK2 is a serine/threonine kinase that is often overactive in cancer cells and plays a crucial role in cell growth, proliferation, and survival. nih.govnih.gov By inhibiting CK2, these compounds can interfere with these cancer-promoting pathways. nih.gov
Several studies have identified potent quinoline-based inhibitors of CK2. For example, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid was found to have an IC50 value of 0.3 μM against CK2 and acts as an ATP competitive inhibitor with a Ki value of 0.06 μM. acs.org Another compound, 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid, also demonstrated ATP-competitive inhibition with a Ki of 0.28 μM. acs.org Importantly, these inhibitors have shown considerable selectivity for CK2 over other protein kinases. acs.org
The development of new CK2 inhibitors from the quinoline-3-carboxylic acid scaffold is an active area of research. nih.gov Studies have explored various derivatives, including tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, which have yielded compounds with IC50 values in the micromolar range. nih.gov The structural features of these molecules are key to their tight binding within the active site of CK2. acs.org
Here is an interactive data table summarizing the inhibitory activity of selected this compound derivatives against Protein Kinase CK2:
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | 0.06 | ATP competitive | acs.org |
| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 | 0.28 | ATP competitive | acs.org |
The induction of apoptosis, or programmed cell death, is a key outcome of the anticancer activity of many therapeutic agents. This compound derivatives can trigger apoptosis through various mechanisms, often linked to their primary molecular targets.
Inhibition of anti-apoptotic proteins of the BCL-2 family is a central mechanism for inducing apoptosis. nih.gov While direct evidence for dihydroquinoline-3-carboxylic acids specifically targeting BCL-2 proteins is still emerging, their ability to induce apoptosis is well-documented. rug.nl For instance, compounds that reactivate mutant p53, a critical tumor suppressor protein, can lead to massive apoptosis in cancer cells. rug.nl The tumor suppressor p53 is instrumental in the cellular response to stress signals and is crucial in preventing tumor development. rug.nl Over 50% of tumors have inactivating mutations in p53. rug.nl
Furthermore, the inhibition of protein kinase CK2 by these quinoline derivatives can also contribute to apoptosis. CK2 is known to phosphorylate and regulate numerous proteins involved in cell survival pathways, and its inhibition can shift the balance towards apoptosis. nih.gov CK2 can also interfere with the action of caspases, which are key executioner enzymes in apoptosis. nih.gov
A novel mechanism of action for some this compound derivatives is the modulation of microRNA (miRNA) maturation. nih.gov MiRNAs are small non-coding RNAs that regulate gene expression and are often dysregulated in cancer. cas.org
The canonical pathway of miRNA biogenesis involves the processing of primary miRNA transcripts (pri-miRNAs) into precursor miRNAs (pre-miRNAs) by the enzyme Drosha, and then into mature miRNAs by the enzyme Dicer. cas.orgnih.gov This process can be modulated by associated proteins, such as the TAR RNA-binding protein (TRBP). nih.govnih.gov
One study identified a fluoroquinolone derivative, compound 33, which demonstrated anti-ovarian cancer activity by binding to TRBP. nih.gov This interaction leads to a modulation of both siRNA and miRNA maturation. nih.gov This compound showed greater potency against ovarian cancer cells and a stronger binding affinity for TRBP compared to enoxacin, another quinolone known to modulate miRNA maturation. nih.gov This suggests that targeting the miRNA processing machinery is a promising strategy for developing new anticancer agents based on the this compound scaffold. nih.gov
Cannabinoid Receptor Modulation (CB1/CB2) by this compound Derivatives
Derivatives of this compound have also been identified as modulators of cannabinoid receptors, particularly the CB2 receptor. nih.gov The CB2 receptor is an attractive therapeutic target due to its role in various physiological and pathological processes, and its modulation is being explored for conditions such as pain and inflammation. nih.govnih.gov
The interaction of this compound derivatives with cannabinoid receptors can result in a range of functional outcomes, including agonist, antagonist, and inverse agonist activity.
A number of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and found to act as agonists at the CB2 receptor. nih.gov In a [35S]-GTPγS binding assay, these compounds demonstrated the ability to activate the CB2 receptor. nih.gov
Conversely, other derivatives have been shown to exhibit inverse agonist properties. For example, the 8-methoxy derivative 4a, a highly potent and selective CB2 ligand, was found to behave as an inverse agonist in an in vivo formalin test for nociception. nih.gov
The functional profile can also be highly specific. For instance, 11-hydroxycannabinol, a metabolite of cannabinol, binds potently to both CB1 and CB2 receptors but acts as a specific, though not potent, CB2 antagonist while being a CB1 agonist. lumirlab.com This highlights the potential to fine-tune the structure of these compounds to achieve a desired pharmacological effect at the cannabinoid receptors.
A key focus of research in this area has been to understand the structure-activity relationships (SAR) that govern the selectivity of these compounds for the CB2 receptor over the CB1 receptor. nih.gov High CB2 selectivity is desirable to avoid the psychoactive effects associated with CB1 receptor activation. nih.gov
Studies have shown that modifications to the quinolone scaffold can significantly impact CB2 affinity and selectivity. nih.gov For example, the introduction of an 8-methoxy group in one series of 4-quinolone-3-carboxamides led to a derivative with exceptionally high affinity and selectivity for the CB2 receptor. nih.gov
Three-dimensional quantitative structure-selectivity relationship (3D-QSSR) models have been developed to guide the design of new CB2-selective ligands. nih.gov These computational models have successfully predicted the high CB2 selectivity of certain compounds. nih.gov For instance, the N-(adamantan-1-yl)-4-oxo-8-methyl-1-pentyl-1,4-dihydroquinoline-3-carboxamide was predicted and subsequently confirmed to be an extremely selective CB2 ligand, with a Ki of 4.9 nM for CB2 and no significant affinity for CB1 (Ki > 10,000 nM). nih.gov
Further structural explorations, such as the introduction of different substituents at various positions of the quinoline ring and modifications to the 3-carboxamide group, have continued to refine the understanding of the structural requirements for potent and selective CB2 receptor modulation. nih.govnih.gov
Below is an interactive data table summarizing the binding affinities of selected this compound derivatives for cannabinoid receptors:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |
| N-(adamantan-1-yl)-4-oxo-8-methyl-1-pentyl-1,4-dihydroquinoline-3-carboxamide | >10,000 | 4.9 | Highly CB2 selective | nih.gov |
| 11-Hydroxycannabinol | 38.0 ± 7.2 | 26.6 ± 5.5 | Non-selective | lumirlab.com |
Other Investigated Biological Activities
Beyond the primary therapeutic areas, derivatives of this compound have been explored for a range of other potential biological applications, including their effectiveness against malaria, fungi, and trypanosomes, as well as their antioxidant properties and utility in chemosensing.
Antimalarial Potential of Quinoline-3-carboxylic Acid Derivatives
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being historically significant examples. Research into quinoline-3-carboxylic acid derivatives has revealed promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
A study focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives identified several compounds with potent antimalarial activity. nih.gov The primary target for some of these compounds is believed to be the parasite's cytochrome bc1 complex, a crucial enzyme in the mitochondrial electron transport chain. nih.gov Structure-activity relationship (SAR) studies have indicated that modifications at the 3-position significantly impact efficacy. For instance, while a carboxyl ester at this position can confer potent antimalarial activity, its replacement with a carboxylic acid or a carboxylic amide can lead to a loss of this activity. nih.gov
One notable derivative, 2-(benzo[d] mdpi.comnih.govdioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated the importance of the substituent at the 3-position. While its ethyl ester precursor showed significant potency, the carboxylic acid form was found to be inactive against both the K1 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains of P. falciparum. nih.gov
| Compound | Target | EC50 (μM) vs. K1 strain | EC50 (μM) vs. 3D7 strain |
|---|---|---|---|
| Ethyl 2-(benzo[d] mdpi.comnih.govdioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | P. falciparum | ~0.25 | ~0.25 |
| 2-(Benzo[d] mdpi.comnih.govdioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | P. falciparum | Inactive | Inactive |
Antifungal and Antitrypanosomal Properties
The therapeutic potential of this compound derivatives extends to infectious diseases caused by fungi and trypanosomes.
In the realm of antifungal research, certain complex derivatives have demonstrated notable efficacy. For example, specific hexahydro nih.govmdpi.comdiazepino[2,3-h]quinoline-9-carboxylic acid and tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivatives, which are synthesized from 1,4-dihydroquinoline-3-carboxylic acid precursors, have shown good activity against Candida albicans. nih.gov In particular, a tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative and its nitro precursor exhibited promising minimum inhibitory concentrations (MIC) against this opportunistic fungal pathogen. nih.gov
With regard to antitrypanosomal activity, research has highlighted the potential of the broader quinoline class of compounds against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). Studies on 1,2-dihydroquinoline (B8789712) derivatives have identified compounds with potent in vitro activity against T. b. rhodesiense. nih.gov Furthermore, a series of quinoline-3-carboxylic acid derivatives have been synthesized and tested for their efficacy against T. brucei, with some exhibiting potent activity and low cytotoxicity. nih.gov The mechanism of action for some of these derivatives is thought to involve the induction of reactive oxygen species, leading to oxidative stress within the parasite. nih.gov
| Compound Derivative | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative (5a) | Candida albicans | 1.56 |
| 8-Nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursor (9) | Candida albicans | 0.78 |
Antioxidant Activity of this compound Derivatives
Several studies have investigated the antioxidant potential of this compound derivatives, highlighting their ability to scavenge free radicals. This activity is often attributed to the hydrogen- or electron-donating properties of the quinoline scaffold and its substituents. mdpi.com
Metal complexes of moxifloxacin, a fourth-generation fluoroquinolone antibiotic featuring a this compound core, have been synthesized and evaluated for their antioxidant effects. nih.gov In particular, complexes with rubidium and silver demonstrated higher antioxidant activity compared to those with titanium and rhodium, as measured by the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.gov
Furthermore, a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, which are structurally related to the dihydroquinoline core, have been synthesized and tested for their free-radical scavenging capabilities against various radicals, including DPPH, ABTS, superoxide (B77818) anion, and nitric oxide. mdpi.comnih.gov Many of these compounds exhibited potent scavenging activity, suggesting their potential as therapeutic agents in oxidative stress-related conditions. mdpi.comnih.gov The presence and position of hydroxyl groups on the aromatic ring were found to significantly influence the antioxidant properties. mdpi.com
| Compound | Assay | IC50 (μg/mL) |
|---|---|---|
| Moxifloxacin-Rubidium (Moxi-Rb) complex | DPPH | 8.26 - 9.19 |
| Moxifloxacin-Silver (Moxi-Ag) complex | DPPH | 8.26 - 9.19 |
| Moxifloxacin-Titanium (Moxi-Ti) complex | DPPH | 11.23 - 14.65 |
| Moxifloxacin-Rhodium (Moxi-Rh) complex | DPPH | 11.23 - 14.65 |
Chemosensing Applications for Thiol-Containing Amino Acids
The development of fluorescent chemosensors for the detection of biologically important molecules is a rapidly growing field of research. While fluorescent sensors based on various heterocyclic scaffolds have been designed for the recognition of amino acids, specific applications of this compound derivatives for the chemosensing of thiol-containing amino acids such as cysteine are not extensively documented in the current literature.
Research in this area has largely focused on other quinoline-related structures. For instance, chemosensors based on acridine (B1665455) and cucurbit malariaworld.orguril have been developed for the fluorescent recognition of certain amino acids. worktribe.comnih.gov Similarly, aminoquinoxaline-based sensors have been investigated for pH measurements. mdpi.com There is a clear potential for the development of this compound-based chemosensors, given the inherent fluorescence properties of the quinoline nucleus and the potential for functionalization at the carboxylic acid group. However, dedicated studies focusing on their application for the specific detection of thiol-containing amino acids are limited.
Structure Activity Relationship Sar Studies and Rational Drug Design with Dihydroquinoline 3 Carboxylic Acid Scaffolds
Influence of Substituents on Biological Potency and Selectivity
The biological activity of dihydroquinoline-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring system. SAR studies have consistently demonstrated that specific substitutions are critical for achieving desired biological effects.
For instance, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, a class of compounds investigated for their anticancer potential, bulky hydrophobic substituents at the C(2) position of the quinoline ring are necessary for potent inhibition. nih.gov The replacement of a cyclohexyl group with a more planar phenyl ring at this position can enhance potency, likely due to favorable stacking interactions within the enzyme's binding pocket. nih.gov Conversely, the introduction of piperidine (B6355638) or morpholine (B109124) substituents at the same position leads to a significant decrease in activity. nih.gov The C(4) position has a strict requirement for a carboxylic acid group or its corresponding salts to maintain inhibitory activity against DHODH. nih.gov
Furthermore, the substitution pattern on the benzo portion of the quinoline ring plays a crucial role. nih.gov In a series of quinolinequinones derived from the dihydroquinoline scaffold, the presence and nature of an ester group significantly impacted antibacterial activity against Gram-positive bacteria. mdpi.com Unbranched alkyl esters, such as methyl and ethyl esters, were shown to be important for biological activity. mdpi.com
The introduction of a carboxylic acid functional group into a drug molecule can also lead to derivatives with lesser toxicity compared to the parent compound. youtube.com This principle is exemplified by the conversion of benzene, a toxic aromatic compound, into the less toxic benzoic acid through the substitution of a carboxylic acid group. youtube.com
The following table summarizes the influence of various substituents on the biological activity of this compound and related quinoline derivatives.
| Scaffold/Derivative | Target/Activity | Substituent Position | Favorable Substituents | Unfavorable Substituents | Reference |
| This compound | Dihydroorotate Dehydrogenase (DHODH) Inhibition | C(2) | Bulky hydrophobic groups (e.g., phenyl) | Piperidine, Morpholine | nih.govnih.gov |
| This compound | Dihydroorotate Dehydrogenase (DHODH) Inhibition | C(4) | Carboxylic acid, Salts | nih.gov | |
| Quinolinequinones | Antibacterial (Gram-positive) | Various | Unbranched alkyl esters (e.g., -COOCH₃, -COOCH₂CH₃) | mdpi.com |
Pharmacophore Identification and Optimization for this compound Analogs
Pharmacophore modeling is a crucial tool in rational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features required for biological activity. For this compound analogs, this approach has been instrumental in understanding their interaction with biological targets and in guiding the design of more potent and selective compounds.
A key feature of many biologically active quinoline-4-carboxylic acids is the carboxylate group, which can form critical interactions within a target's binding site. For example, in the binding of brequinar, a potent DHODH inhibitor, the carboxylate forms a salt bridge with an arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47), highlighting the importance of this acidic functionality. nih.gov
Pharmacophore models for antioxidants derived from related heterocyclic structures, such as quinoline-3-carbohydrazides, have identified an aromatic ring and multiple hydrogen bond acceptors as key features. nih.gov This model, when used for virtual screening, successfully identified compounds with significant antioxidant activity. nih.gov
In the context of antileishmanial agents, in silico studies of 2-aryl-quinoline-4-carboxylic acid derivatives identified N-myristoyltransferase (NMT) as a promising target. frontiersin.orgresearchgate.net Molecular docking and dynamics simulations revealed that these compounds can form stable π-π stacking interactions with a critical tyrosine residue (Tyr217) in the active site of Leishmania major NMT. frontiersin.org This interaction, along with other van der Waals contacts, appears to be a key determinant of binding affinity. frontiersin.org
| Pharmacophore Feature | Interaction Type | Target Residue (Example) | Significance | Reference |
| Carboxylic Acid | Salt Bridge, Hydrogen Bonding | Arginine, Glutamine (DHODH) | Essential for binding affinity | nih.gov |
| Aromatic Ring | π-π Stacking | Tyrosine (N-myristoyltransferase) | Crucial for ligand-receptor interaction | frontiersin.org |
| Hydrogen Bond Acceptors | Hydrogen Bonding | Various | Contributes to binding and antioxidant activity | nih.gov |
Scaffold Hopping and Bioisosteric Modifications Utilizing the this compound Motif
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel lead compounds and optimizing their properties. nih.govunica.itnih.govresearchgate.net These approaches involve replacing the core scaffold of a molecule or specific functional groups with others that maintain similar biological activity but may offer improved synthetic accessibility, potency, or pharmacokinetic profiles. researchgate.net
The this compound motif itself can be considered a bioisosteric replacement for other scaffolds or can be the subject of such modifications. For example, the replacement of a thiophene (B33073) ring in a series of thienopyrimidinone inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H with a quinazolinone core, a close structural relative of the dihydroquinoline system, led to a new series of highly active inhibitors. nih.govunica.it This demonstrates the utility of scaffold hopping to move into new chemical space while retaining the desired biological activity. nih.govunica.it
Bioisosteric replacement of the carboxylic acid group is a common strategy to modulate the physicochemical properties of a drug candidate. nih.gov While the carboxylic acid is often crucial for activity, its replacement with isosteres like tetrazoles can sometimes lead to improved properties. However, the success of such a replacement depends on the flexibility of the protein binding site to accommodate the different geometries and hydrogen bonding patterns of the isostere. researchgate.net
The concept of isosterism extends back over a century and has evolved into a data-driven approach for rational drug design. nih.gov By systematically exploring bioisosteric replacements, medicinal chemists can fine-tune the properties of a lead compound to achieve the desired therapeutic profile. u-strasbg.fr
| Original Scaffold/Group | Bioisosteric Replacement/Hopped Scaffold | Target/Activity | Outcome | Reference |
| Thienopyrimidinone | Quinazolinone | HIV-1 Ribonuclease H | Novel, highly active inhibitors | nih.govunica.it |
| Carboxylic Acid | Tetrazole | Various | Potential for improved physicochemical properties, dependent on binding site flexibility | researchgate.netnih.gov |
Stereochemical Considerations in Biological Activity of this compound Derivatives
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct interactions with biological targets and transport systems. nih.govresearchgate.net For derivatives of this compound and related chiral compounds, the specific three-dimensional arrangement of atoms can be a critical determinant of their pharmacological effects.
In a study of nature-inspired 3-Br-acivicin and its derivatives, which share a similar chiral amino acid-like structure, it was found that only the isomers with the (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This suggests that the uptake of these compounds into the parasite may be mediated by a stereoselective L-amino acid transport system. nih.govresearchgate.net While stereochemistry affected the target binding for some subclasses of these compounds, the pronounced difference in antimalarial activity across all subclasses pointed towards stereoselective uptake as a key factor. researchgate.net
Furthermore, molecular modeling studies have provided insights into the structural and stereochemical requirements for efficient interaction with target enzymes. For instance, the covalent irreversible binding and inactivation of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) by these compounds were shown to be dependent on the correct stereochemistry for an efficient interaction. researchgate.net
The synthesis of enantiomerically pure isomers is often necessary to fully elucidate the role of stereochemistry in biological activity. nih.gov The differential activity of stereoisomers underscores the importance of considering the three-dimensional structure of drug candidates during the design and development process.
| Compound Series | Chiral Feature | Biological Activity | Stereochemical Finding | Reference |
| 3-Br-Acivicin and derivatives | (5S, αS) vs. other isomers | Antiplasmodial | Only (5S, αS) isomers showed significant activity, suggesting stereoselective uptake. | nih.govresearchgate.net |
| 3-Br-Acivicin and derivatives | Stereochemistry at C-3 and α-carbon | PfGAPDH Inhibition | Stereochemistry is crucial for efficient covalent binding and enzyme inactivation. | researchgate.net |
Dihydroquinoline 3 Carboxylic Acid As a Privileged Scaffold in Medicinal Chemistry
Utility in Combinatorial Library Design and High-Throughput Screening
The dihydroquinoline-3-carboxylic acid scaffold is exceptionally well-suited for combinatorial chemistry and high-throughput screening (HTS) campaigns. youtube.comprf.org Combinatorial chemistry leverages the systematic and repetitive connection of a set of different "building blocks" to create a large number of related compounds, known as a library. stanford.edursc.org The this compound structure provides a stable and predictable core onto which various substituents can be attached, enabling the rapid generation of extensive and diverse chemical libraries.
The process often involves modifying specific positions on the quinoline (B57606) ring system to explore the structure-activity relationships (SAR). For instance, researchers have synthesized series of substituted dihydroquinoline-3-carboxylic acids to investigate their potential as inhibitors of specific enzymes. nih.gov By systematically altering functional groups at defined positions, a library of analogs can be created.
These libraries are then subjected to high-throughput screening, an automated process that allows for the rapid testing of millions of chemical compounds against a specific biological target. youtube.com HTS identifies "hits"—compounds that show activity against the target. The data generated from screening these focused libraries helps to identify essential pharmacophoric features and guide the optimization of lead compounds. acs.orgyoutube.com For example, a database search using a quinolone 3-carboxylic acid pharmacophore model can effectively identify potential leads with diverse structural backbones for further development. acs.org
The table below illustrates a conceptual combinatorial library based on the this compound scaffold, showing how variations at different positions (R¹, R², R³) can generate a diverse set of molecules for screening.
| Base Scaffold | R¹ Position | R² Position | R³ Position | Resulting Compound Class |
| This compound | -H, -CH₃ | -Benzyl, -Fluorobenzyl | -OH, -NH₂ | Substituted Dihydroquinoline-3-carboxylic acids |
| This compound | -Alkyl groups | -Aryl groups | -Amides, -Esters | Diverse functionalized analogs |
| This compound | -Halogens | -Heterocycles | -Carboxamides | Novel chemical entities for HTS |
This table represents a conceptual framework for generating a combinatorial library. Specific examples from research include substitutions like a methyl group at the N1 position and various benzyl (B1604629) groups at the C6 position. nih.gov
Role in the Development of Next-Generation Therapeutics
The inherent versatility of the this compound scaffold has made it a cornerstone in the quest for next-generation therapeutics targeting a range of diseases. Its ability to chelate metal ions and participate in crucial hydrogen bond interactions has been exploited in the design of potent enzyme inhibitors. nih.gov
HIV-1 Integrase Inhibitors: A significant area of development has been in creating novel inhibitors for HIV-1 integrase, a key enzyme in the viral replication cycle. Researchers have designed and synthesized series of dihydroquinoline-3-carboxylic acids as potent inhibitors. nih.gov Certain analogs have demonstrated inhibitory concentrations (IC₅₀) in the micromolar range, comparable to reference compounds, establishing them as promising prototypes for further optimization into second-generation antiretroviral drugs. nih.govacs.org
Enzyme Inhibitors for Cancer and Other Diseases: Beyond virology, this scaffold has been pivotal in developing inhibitors for other critical enzymes:
Protein Kinase CK2 Inhibitors: Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov
SIRT3 Inhibitors: In the search for novel cancer treatments, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as selective inhibitors of SIRT3, a mitochondrial deacetylase. frontiersin.org One lead compound, P6, showed potent inhibitory activity against leukemic cell lines by inducing cell cycle arrest and differentiation. frontiersin.org
Cholinesterase Inhibitors: Dihydroquinoline-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov
The following table summarizes selected research findings on this compound derivatives as therapeutic agents.
| Compound Class | Therapeutic Target | Key Findings | Reference |
| Substituted dihydroquinoline-3-carboxylic acids | HIV-1 Integrase | Compound 2e showed an IC₅₀ of 0.9 µM, comparable to the reference inhibitor L-731,988. | nih.gov |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | Identified 22 compounds with IC₅₀ values ranging from 0.65 to 18.2 µM. | nih.gov |
| Dihydroquinoline-3-carboxamides | Cholinesterases (AChE/BuChE) | Compound 4c was equipotent against AChE and BuChE; others showed selectivity for one over the other. | nih.gov |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | Sirtuin 3 (SIRT3) | Compound P6 exhibited selective SIRT3 inhibition (IC₅₀ = 7.2 µM) over SIRT1 and SIRT2. | frontiersin.org |
Adaptability for Multivalent Drug Design and Polypharmacology
Polypharmacology—the concept of a single drug molecule interacting with multiple biological targets—is an emerging paradigm in drug discovery, particularly for complex diseases. The this compound scaffold is highly adaptable for this approach, allowing for the design of single molecules with multiple, intended biological activities.
This adaptability stems from the ability to incorporate various pharmacophores onto the core structure. By strategically placing different functional groups, a single derivative can be engineered to interact with distinct binding sites on different proteins.
For example, research into 3,4-dihydroisoquinoline-3-carboxylic acid derivatives (a related scaffold) has yielded compounds with both free-radical scavenging capabilities and moderate inhibitory activity against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov Similarly, certain dihydroquinoline derivatives have been developed to act as both cholinesterase inhibitors and calcium channel antagonists, demonstrating true polypharmacological potential. nih.gov This dual activity could be beneficial in treating multifactorial conditions like Alzheimer's disease, where both cholinergic deficits and calcium dysregulation play a role.
The table below highlights examples of dihydroquinoline-based compounds exhibiting polypharmacological profiles.
| Compound Class | Observed Activity 1 | Observed Activity 2 | Observed Activity 3 | Potential Application |
| Dihydroquinoline-3-carboxamides | Cholinesterase Inhibition | Calcium Channel Antagonism | - | Neurodegenerative Diseases |
| Dihydroisoquinoline-3-carboxylic acid derivatives | Free-Radical Scavenging | DAAO Inhibition | AChE/BuChE Inhibition | Oxidative Stress-Related Diseases |
This capacity for multi-target engagement underscores the value of the this compound scaffold in designing sophisticated, next-generation therapeutics that can address complex disease pathologies more effectively than single-target agents.
Future Directions and Emerging Research Avenues for Dihydroquinoline 3 Carboxylic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For dihydroquinoline-3-carboxylic acid and its analogs, future research will likely prioritize the discovery of novel synthetic routes that offer higher yields, use less hazardous reagents, and simplify purification processes.
One promising approach is the continued development of multi-component reactions (MCRs). The Doebner reaction, a three-component process involving anilines, aldehydes, and pyruvic acid, has been a foundational method for synthesizing quinoline-4-carboxylic acids. nih.gov Recent modifications, such as the Doebner hydrogen-transfer reaction, have improved yields, particularly for anilines with electron-withdrawing groups. nih.govacs.org Further research could adapt these MCRs to favor the synthesis of this compound cores, potentially through the strategic selection of catalysts and reaction conditions that halt the reaction at the dihydro stage or by using alternative starting materials.
Catalysis is another key area for innovation. Researchers have demonstrated the use of silver triflate (AgOTf) as an effective catalyst for the one-pot synthesis of dihydroquinoline embelin (B1684587) derivatives from anilines, aromatic aldehydes, and the natural benzoquinone embelin. acs.org This method involves a sequence of Knoevenagel condensation, nucleophilic addition, and electrocyclic ring closure. acs.org Future work could explore a broader range of Lewis acids and other catalysts to improve efficiency and expand the substrate scope. acs.org
Additionally, methods that avoid harsh conditions are of high interest. A novel synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives has been reported using a magnesium amide-induced sequential conjugate addition–aldol (B89426) type condensation, followed by simple dehydration. rsc.org This approach offers a convenient pathway that could be further optimized for sustainability. The use of greener solvents and energy sources, such as microwave irradiation, which has been shown to accelerate similar cyclization reactions, represents another significant avenue for future synthetic exploration. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Dihydroquinoline Derivatives
| Method | Key Features | Potential for Improvement | References |
| Doebner Hydrogen-Transfer Reaction | Three-component synthesis; improved yields for electron-deficient anilines. | Adaptation for specific synthesis of 3-carboxylic acid isomers; exploration of new catalysts. | nih.gov, acs.org |
| AgOTf-Catalyzed MCR | One-pot synthesis; utilizes natural products (embelin); good yields. | Screening of alternative Lewis acid catalysts; broadening the scope of applicable aldehydes and anilines. | acs.org |
| Magnesium Amide-Induced Condensation | Sequential conjugate addition-aldol condensation; convenient pathway. | Optimization for greener solvents and reaction conditions. | rsc.org |
| Pfitzinger Reaction | Reaction of isatins with carbonyl compounds. | Development of milder reaction conditions to accommodate a wider range of functional groups. | nih.gov |
Advanced Computational Modeling and Artificial Intelligence-Driven Drug Discovery
The integration of computational tools is revolutionizing drug discovery, and this compound research is poised to benefit significantly from these advancements. Computer-Aided Drug Design (CADD) techniques, broadly categorized as ligand-based and structure-based methods, are essential for accelerating the identification and optimization of new drug candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ligand-based approach. By establishing a mathematical correlation between the chemical structure of dihydroquinoline derivatives and their biological activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov Future studies will likely employ more sophisticated 2D and 3D descriptors to build highly predictive models for various biological targets. nih.gov Molecular docking, a structure-based method, provides insights into how these molecules bind to their target proteins at the atomic level, helping to explain the origins of their activity and guide the design of more potent inhibitors. researchgate.netnih.gov
Table 2: Computational and AI Approaches in Drug Discovery
| Technique | Application for this compound | Expected Outcome | References |
| QSAR | Predict biological activity based on chemical structure. | Rapid screening of virtual libraries; prioritization of synthetic targets. | researchgate.net, nih.gov |
| Molecular Docking | Simulate binding poses and affinity at a target's active site. | Elucidation of binding mechanisms; rational design of more potent analogs. | researchgate.net, nih.gov |
| Machine Learning (e.g., XGBoost) | Develop predictive models for structure-activity correlations. | More accurate prediction of compound activity and properties. | researchgate.net |
| Generative AI | De novo design of molecules with desired multi-parameter optimization. | Generation of novel, patentable chemical entities with high predicted potency and favorable drug-like properties. | mdpi.com, youtube.com |
Investigation of Undiscovered Biological Targets and Molecular Mechanisms
While derivatives of the quinoline (B57606) scaffold are known to interact with a range of biological targets, the full therapeutic potential of dihydroquinoline-3-carboxylic acids remains largely untapped. A significant future research direction will be the systematic screening of derivative libraries against a wide array of biological targets to uncover new therapeutic applications.
Currently, derivatives have shown promise as HIV-1 integrase inhibitors, where they are thought to act via a metal-chelating mechanism. nih.gov Other quinoline-based compounds have been identified as inhibitors of crucial enzymes in cancer and autoimmune diseases, such as topoisomerase, tyrosine kinases, histone deacetylases (HDACs), and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.gov Furthermore, specific 3-quinoline carboxylic acid derivatives have been studied as inhibitors of protein kinase CK2. nih.govtandfonline.com
Future research will likely employ high-throughput screening and proteomics-based approaches to identify entirely new protein targets for this scaffold. Understanding the precise molecular mechanisms of action is equally critical. For instance, detailed structural biology studies, such as X-ray crystallography of a ligand-protein complex, can reveal novel binding interactions. One study on a quinoline-based DHODH inhibitor revealed a novel water-mediated hydrogen bond interaction, providing a blueprint for future analogue design. nih.gov Investigating how modifications to the this compound core affect interactions with known targets like HIV integrase or protein kinase CK2 could lead to the development of highly selective and potent next-generation inhibitors. nih.govnih.gov
Development of Targeted Delivery Systems for this compound Derivatives
Ensuring that a drug reaches its intended target in the body while minimizing exposure to healthy tissues is a major challenge in pharmacology. The development of targeted delivery systems for this compound derivatives is a critical emerging research avenue that could significantly enhance their therapeutic index.
One strategy involves exploiting the unique microenvironment of diseased tissues, such as the acidic environment of tumors. Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives has shown that the carboxylic acid group can enhance selectivity for cancer cells. nih.gov By modifying the pKa value of the molecule, it can be designed to be more readily absorbed in the acidic conditions of a tumor compared to the neutral pH of healthy cells, thereby increasing its concentration at the site of action. nih.gov
Future research could explore conjugating this compound derivatives to targeting moieties like antibodies, peptides, or aptamers that specifically recognize receptors overexpressed on cancer cells or other pathological cell types. Another advanced approach is the encapsulation of these compounds within nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles. These nanocarriers can be engineered to protect the drug from premature degradation, improve its solubility, and achieve passive or active targeting to the disease site. The integration of AI in designing these delivery systems is also a burgeoning field, promising to accelerate the development of highly effective and personalized therapeutic carriers. yunhaibio.com
Applications Beyond Traditional Medicinal Chemistry (e.g., Catalysis, Material Science)
The unique electronic and structural properties of the quinoline ring system suggest that this compound derivatives could find applications in fields beyond medicine. Exploring these non-traditional avenues represents a nascent but potentially fruitful area of future research.
In material science, quinoline derivatives are known to be building blocks for organic pigments and have been investigated for use in electronic materials. bldpharm.com The dihydroquinoline core, with its specific stereochemistry and electronic properties, could be explored for the development of novel functional materials. For example, the incorporation of these molecules into photochromic systems could lead to new light-responsive materials. Research has shown that chiral lanthanide complexes incorporating carboxylic acid ligands can exhibit photochromic behavior, modulating their luminescence and magnetic properties upon irradiation. acs.org this compound derivatives could be investigated as chiral ligands in similar systems for applications in optical data storage or molecular switches.
In the field of catalysis, while quinolines are often the product of catalyzed reactions, the potential of the dihydroquinoline scaffold itself as a catalyst or ligand is underexplored. The nitrogen and oxygen atoms in the this compound structure could serve as coordination sites for metal centers, making them potential candidates for asymmetric catalysis ligands. Future work could involve synthesizing chiral derivatives and evaluating their efficacy in catalyzing stereoselective reactions, a critical need in the fine chemical and pharmaceutical industries.
Q & A
Q. What experimental models are commonly used to evaluate the analgesic activity of dihydroquinoline-3-carboxylic acid derivatives?
The "acetic acid convulsion" test in mice is a standard preclinical model for assessing analgesic activity. In this model, compounds are administered intragastrically, and the reduction in writhing episodes is quantified. For example, alkylamide derivatives (e.g., alkylcarb) were tested at 10 mg/kg and compared to reference drugs like Voltaren (8 mg/kg) and Analgin (50 mg/kg). Statistical analysis using Student’s t-test or non-parametric tests (e.g., Kruskal-Wallis) is critical for validating significance (p < 0.05) .
Q. How are this compound derivatives synthesized and characterized?
Derivatives are synthesized via targeted alkylamide modifications, often starting with this compound as the core structure. Characterization involves elemental analysis, IR spectroscopy for functional group identification, and thin-layer chromatography (TLC) for purity assessment. For instance, 30 alkylamide derivatives were synthesized as crystalline solids with distinct melting points and solubility profiles in ethanol and dioxane .
Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Safe handling requires chemical-resistant gloves (EN 374 standard), safety goggles (EN 166/NIOSH), and flame-retardant lab coats. Avoid inhalation of aerosols and use ventilation systems to minimize exposure. Spills should be contained with inert absorbents and disposed of as hazardous waste. Environmental release must be prevented due to potential ecological toxicity .
Advanced Research Questions
Q. How do the antispasmodic effects of this compound derivatives compare to classical agents like drotaverine?
In vitro studies on rat thoracic aorta segments pre-constricted with phenylephrine (10⁻⁶ M) show that alkylcarb exhibits concentration-dependent vasodilation comparable to drotaverine. EC₅₀ values and Emax (maximum effect) are calculated to quantify potency and efficacy. Such models help identify leader compounds for further mechanistic studies .
Q. What structural modifications enhance the pharmacological activity of this compound derivatives?
Substituents at the 1-, 6-, and 7-positions (e.g., alkyl chains, fluorinated groups) improve bioavailability and target affinity. For example, HY-Y0530 (a derivative with a piperazine moiety) showed enhanced integrase inhibition in HIV research. Rational design using computational tools (e.g., molecular docking) can optimize interactions with biological targets .
Q. How can researchers address contradictions in pharmacological data across different experimental models?
Variability between in vivo (e.g., mouse convulsion tests) and in vitro (e.g., aortic relaxation assays) results may arise from metabolic differences or tissue-specific responses. Cross-validation using multiple models and dose-response curves is essential. For instance, alkylcarb’s superior activity over Analgin in mice but comparable efficacy to drotaverine in vitro necessitates further pharmacokinetic studies .
Q. What mechanisms underlie the dual analgesic and antispasmodic effects of this compound derivatives?
Proposed mechanisms include inhibition of cyclooxygenase (COX) isoforms for analgesia and calcium channel modulation for vasodilation. Transcriptomic profiling (e.g., RNA-seq) of treated tissues and receptor-binding assays (e.g., radioligand displacement) can elucidate molecular targets. Alkylcarb’s dual activity suggests multi-target engagement, warranting proteomic studies .
Methodological Considerations
- Data Analysis : Use statistical packages like Statgraphics Plus v3.0 or R for robust variance analysis. Report confidence intervals for EC₅₀/IC₅₀ values .
- Synthetic Optimization : Employ coupling agents (e.g., HBTU, dichlorotriphenyl phosphorane) to improve reaction yields. Monitor reactions via HPLC for purity .
- Preclinical Safety : Conduct acute toxicity studies (OECD guidelines) and monitor hepatic/kidney biomarkers to assess compound safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
